molecular formula C10H19NO2S B13238541 Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate

Cat. No.: B13238541
M. Wt: 217.33 g/mol
InChI Key: BIRJRBSELQYZNB-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate is a sulfur-containing ester derivative with a piperidine moiety. Its structure features a methyl ester group linked via a sulfanyl (-S-) bridge to a 2-(piperidin-2-yl)ethyl substituent. Piperidine derivatives are pharmacologically significant, often associated with central nervous system (CNS) activity, as seen in structurally related compounds like methylphenidate (methyl 2-phenyl-2-(piperidin-2-yl)acetate), a Schedule III controlled substance . The sulfanyl group may also influence intermolecular interactions, such as hydrogen bonding and crystal packing, as observed in related thioether-containing esters .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

methyl 2-(2-piperidin-2-ylethylsulfanyl)acetate

InChI

InChI=1S/C10H19NO2S/c1-13-10(12)8-14-7-5-9-4-2-3-6-11-9/h9,11H,2-8H2,1H3

InChI Key

BIRJRBSELQYZNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCC1CCCCN1

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .

Chemical Reactions Analysis

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

    Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in its biological activity by influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate with structurally related compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Pharmacological/Physicochemical Notes
This compound C₁₀H₁₇NO₂S 215.31 Piperidin-2-yl ethyl, sulfanyl, methyl ester Potential CNS activity (analogous to methylphenidate derivatives) ; Enhanced lipophilicity due to sulfur .
Methyl 2-[(piperidin-3-ylmethyl)sulfanyl]acetate (1249268-58-3) C₉H₁₇NO₂S 203.30 Piperidin-3-yl methyl, sulfanyl, methyl ester Similar sulfur backbone but differing piperidine substitution (3-yl vs. 2-yl); likely altered receptor interactions.
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate C₁₃H₁₃N₃O₂S 275.33 Pyridin-4-yl pyrimidine, sulfanyl, ethyl ester Heteroaromatic substitution may enable metal coordination (e.g., in catalysis or medicinal chemistry) .
Ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate (536712-06-8) C₂₀H₁₆FN₃O₃S 397.42 Fluorophenyl, pyrimidoindole, sulfanyl, ethyl ester Complex heterocyclic system; potential anticancer or kinase inhibition activity.
Methylphenidate (113-45-1) C₁₄H₁₉NO₂ 233.31 Phenyl, piperidin-2-yl, methyl ester Controlled CNS stimulant; lacks sulfur, impacting solubility and metabolism .

Key Differences and Implications

Substituent Position and Bioactivity: Piperidine substitution (2-yl vs. 3-yl) alters steric and electronic profiles. Methylphenidate’s phenyl group at the piperidin-2-yl position confers potent CNS activity, while sulfur-containing analogs may exhibit modified pharmacokinetics . The sulfanyl group in this compound likely increases metabolic stability compared to non-sulfur esters, as sulfur atoms resist esterase hydrolysis .

Solubility and Crystallinity: Sulfur atoms participate in hydrogen bonding and van der Waals interactions, influencing crystal packing. For example, Ethyl 2-{[...]sulfanyl}acetate monohydrate forms folded conformations stabilized by intramolecular C–H···O bonds .

Pharmacological Potential: Pyrimidine- and pyridine-containing analogs (e.g., ) are explored for metal coordination or kinase inhibition, whereas piperidine-based compounds are more CNS-targeted. this compound’s structural similarity to methylphenidate suggests possible stimulant or nootropic effects, though its Schedule III status requires stringent regulatory evaluation .

Research Findings

  • Synthetic Routes: Piperidine-thioether esters are typically synthesized via nucleophilic substitution or esterification. For example, sulfuric acid-catalyzed reflux in methanol is a common method for related piperidine esters .
  • Structural Characterization : Tools like SHELXL and SHELXD () are critical for resolving sulfur-containing crystal structures, as seen in studies of Ethyl 2-{[...]sulfanyl}acetate .

Biological Activity

Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, including a sulfanyl group and a piperidine ring, has shown potential in various pharmacological applications.

  • Molecular Formula : C10H19NO2S
  • Molecular Weight : 217.33 g/mol

The compound's structure allows it to interact with multiple biological targets, making it a significant candidate for drug development.

The biological activity of this compound can be attributed to its ability to modulate enzyme and receptor activities. The piperidine moiety is known to interact with various neurotransmitter receptors, while the sulfanyl group may participate in redox reactions, influencing cellular signaling and metabolic processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against both bacterial and fungal strains. Its derivatives have been tested for efficacy against common pathogens, showing promising results .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cells, suggesting potential applications in oncology .

Neuropharmacological Effects

Piperidine derivatives are often explored for their neuropharmacological effects. This compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Methyl 2-{[(piperidin-4-yl)ethyl]sulfanyl}acetateC10H19NO2SAntimicrobial, Anticancer
Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetateC9H17NOSNeuropharmacological effects
Methyl 3-(piperidin-4-yl)propanoateC11H21NO2Distinct pharmacological profile

This table highlights the diversity in biological activities among structurally similar compounds, emphasizing the unique efficacy of this compound.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the piperidine ring could enhance antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : In vitro studies revealed that specific derivatives exhibited cytotoxic effects on glioblastoma cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, highlighting the potential of this compound in cancer therapy .

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